molecular formula C6H5Br2N B1302955 2,5-Dibromo-6-methylpyridine CAS No. 39919-65-8

2,5-Dibromo-6-methylpyridine

Cat. No. B1302955
CAS RN: 39919-65-8
M. Wt: 250.92 g/mol
InChI Key: UCHKRHGVKYVGTC-UHFFFAOYSA-N
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Description

2,5-Dibromo-6-methylpyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2,5-Dibromo-6-methylpyridine, they do provide insights into the chemistry of brominated pyridines and related compounds, which can be extrapolated to understand the properties and reactivity of 2,5-Dibromo-6-methylpyridine.

Synthesis Analysis

The synthesis of brominated pyridines is often achieved through direct bromination or via coupling reactions. For instance, 5-brominated and 5,5'-dibrominated 2,2'-bipyridines are synthesized through Stille coupling of 2,5-dibromopyridine with organostannanes or by reductive symmetric coupling . Similarly, 2,5-Dibromo-6-methylpyridine could potentially be synthesized through analogous methods, with the methyl group already present on the pyridine ring or introduced through subsequent functionalization.

Molecular Structure Analysis

The molecular structure of brominated pyridines is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. The crystal structure of related compounds, such as 2-amino-5-methylpyridine hydrochloride, has been determined using X-ray diffraction, revealing monoclinic space group and specific cell dimensions . These structural details are crucial for understanding the reactivity and potential applications of brominated pyridines.

Chemical Reactions Analysis

Brominated pyridines are versatile intermediates in organic synthesis and can undergo various chemical reactions. For example, 2-amino-5-bromopyridine can be electrochemically carboxylated to form 6-aminonicotinic acid . The presence of bromine atoms in 2,5-Dibromo-6-methylpyridine suggests that it could also participate in similar reactions, such as nucleophilic substitutions or cross-coupling reactions, to yield a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by the presence of bromine atoms and substituents on the pyridine ring. These compounds typically have higher molecular weights and are less volatile compared to their non-brominated counterparts. The bromine atoms also increase the density and boiling points of these compounds. The electronic effects of bromine can lead to changes in reactivity, making these molecules useful in various chemical transformations .

Scientific Research Applications

1. Synthesis of Novel Pyridine-Based Derivatives

  • Application Summary: 2,5-Dibromo-6-methylpyridine is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
  • Results: The reaction produced these novel pyridine derivatives in moderate to good yield . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .

2. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Application Summary: 2,5-Dibromo-6-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
  • Methods of Application: The synthesis involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results: The optimized synthesis starting from 2-fluoro-4-methylpyridine resulted in more than eight times higher yields compared to the previously published synthesis starting from 2-bromo-4-methylpyridine .

3. Synthesis of 6,6’-Dimethyl-2,2’-Bipyridine

  • Application Summary: 2-Bromo-6-methylpyridine, which can be derived from 2,5-Dibromo-6-methylpyridine, is used in the synthesis of 6,6’-dimethyl-2,2’-bipyridine .

4. General Use as a Biochemical Reagent

  • Application Summary: 2,5-Dibromo-6-methylpyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

5. Synthesis of 1- [ [ (3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol

  • Application Summary: 2-Amino-3,5-dibromo-6-methylpyridine, which can be derived from 2,5-Dibromo-6-methylpyridine, is used in the synthesis of 1- [ [ (3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol .

6. Synthesis of 3,5-dibromo-6-methyl-2-pyridone

  • Application Summary: 2-Amino-3,5-dibromo-6-methylpyridine, which can be derived from 2,5-Dibromo-6-methylpyridine, is used in the synthesis of 3,5-dibromo-6-methyl-2-pyridone .

Safety And Hazards

2,5-Dibromo-6-methylpyridine is harmful if swallowed and causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

2,5-Dibromo-6-methylpyridine has potential applications in the synthesis of other chemical compounds. For instance, it can be used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . It can also be used in the synthesis of imidazolinones .

properties

IUPAC Name

3,6-dibromo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHKRHGVKYVGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376598
Record name 2,5-DIBROMO-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-6-methylpyridine

CAS RN

39919-65-8
Record name 2,5-DIBROMO-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dibromo-2-methylpyridine
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Synthesis routes and methods

Procedure details

5-Bromo-2-amino-6-picoline (7.0 kg) and 5-bromo-2-amino-6-picoline hydrobromide (7.0 kg) (based on the starting material analyses, this was equal to 11 kg or 41 mol of starting material) are dissolved into 48% hydrobromic acid (107.0 kg, 635 mol, 15.49 eq) at <35° C. The solution was cooled to 2° C. and bromine (27.3 kg, 171 mol, 4.17 eq) was charged over 45 min at 0–5° C. A solution of sodium nitrite (8.1 kg, 117 mol, 2.86 eq) in 20 L of water was charged over 1.5 hours at −1 to 5° C. The contents were held one hour and the pH was adjusted to 12.5 using 50% aqueous sodium hydroxide (70.0 kg). The contents were warmed to 20° C. over one hour and the solids were collected in a polypropylene bag on a centrifuge. The solids were washed with water (75 L) to produce 12.0 kg of moist 2,5-dibromo-6-picoline, determined to be 83 wgt % product (68% yield). Part of this was dried for the purposes of recording the 13C NMR spectrum: 13C NMR (400 MHz, CDCl3) δ 158.8, 141.9, 139.4, 126.7, 120.6, 24.7.
Quantity
7 kg
Type
reactant
Reaction Step One
Name
5-bromo-2-amino-6-picoline hydrobromide
Quantity
7 kg
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
41 mol
Type
reactant
Reaction Step Three
Quantity
107 kg
Type
reactant
Reaction Step Three
Quantity
27.3 kg
Type
reactant
Reaction Step Four
Quantity
8.1 kg
Type
reactant
Reaction Step Five
Name
Quantity
20 L
Type
solvent
Reaction Step Five
Quantity
70 kg
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KK Bhasin, S Singh, H Kumar, SK Mehta - Journal of Organometallic …, 2010 - Elsevier
The present work reports an efficient one-pot synthesis of symmetrical pyridyl monoselenides by the reaction of bromo-/iodopyridines with the isopropylmagnesium chloride, i PrMgCl …
Number of citations: 17 www.sciencedirect.com
M Grandl, F Pammer - Macromolecular Chemistry and Physics, 2015 - Wiley Online Library
In this work, the preparation of head‐to‐tail regioregular poly(6‐(1‐tridecenyl)‐pyridine‐2,5‐diyl) (PPy) and its post‐functionalization via hydroboration is described. PPy has been …
Number of citations: 15 onlinelibrary.wiley.com
GR Newkome, A Yoneda - Die Makromolekulare Chemie …, 1983 - Wiley Online Library
As a polyligand source, poly (viny1pyridine)-5) has been widely applied to biochemistry and in the generation of heterogeneous catalysts; however, such monodentate polyligands lack …
Number of citations: 16 onlinelibrary.wiley.com
P Nino, M Caba, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
Parallel synthesis of diverse heterocyclic-tetrahydro-1H-cyclopenta[c]quinolines in excellent yields and high endo diastereoselectivity has been described herein. These compounds are …
Number of citations: 8 nopr.niscpr.res.in
HC rowland Taylor - 1983 - digitalcommons.lsu.edu
Pyridyllithium reagents were employed in the synthesis of 6-substituted bis (2-pyridyl) ketones and 6, 6'-disubstituted 2, 2'-dipyridines. The resulting compounds were used in the …
Number of citations: 3 digitalcommons.lsu.edu
JC Abell - 2022 - research-information.bris.ac.uk
Nitrogen-containing heterocycles, particularly pyridines and piperidines, are important components of many bioactive pharmaceuticals and natural products. Furthermore, it has been …
Number of citations: 2 research-information.bris.ac.uk
Y Lu, J Wang, Y Wu, S Xu, F Zhao, H He, Y Wang - Polyhedron, 2021 - Elsevier
The synthesis and photophysical investigation of a series of six copper(I) complexes bearing benzimidazolylidene–type N–heterocyclic carbene (NHC) ligands with different groups are …
Number of citations: 4 www.sciencedirect.com
B Yang, J Wang, S Xu, H Chen, F Zhao, Y Wang - Polyhedron, 2020 - Elsevier
Seven luminescent copper(I) complexes bearing four-coordinate N-heterocyclic carbene (NHC) ligands with varying electron-withdrawing substituents including –CF 3 , –CN, –COCH 3 …
Number of citations: 14 www.sciencedirect.com
RH Zhang, D Yang, XM Liao, H Zhang, GQ Chen… - European Journal of …, 2022 - Elsevier
As one of the most important features of myocardial ischemia reperfusion (MI/R) injury, the overproduction of reactive oxygen species (ROS) overwhelms the intrinsic antioxidant and …
Number of citations: 2 www.sciencedirect.com
H Guo - 2013 - search.proquest.com
The major focus of this thesis involves a new approach to spin-crossover (SCO) in iron (II) dinuclear complexes. In order to acquire SCO properties, a series of novel ligands (L1M, L2M, …
Number of citations: 4 search.proquest.com

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